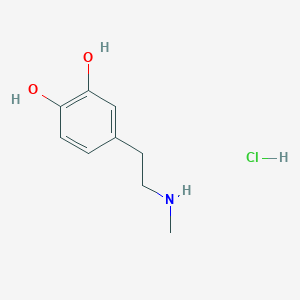

N-Methyldopamine hydrochloride

概要

説明

これはカテコールアミンファミリーに属し、イボパミンというプロドラッグの活性代謝分解産物として重要です . この化合物は、植物、昆虫、動物で見られることが分かっています .

2. 製法

N-メチルドパミン塩酸塩の最初の全合成は、バックによって報告されました。彼は、まず3,4-ジメトキシフェネチルアミンをベンザルデヒドとのシッフ塩基に変換し、次にヨウ化メチルでN-メチル化することによって、3,4-ジメトキシフェネチルアミンからこれを合成しました . 得られた生成物の加水分解に続いて、ヨウ化水素酸を用いてメチルエーテルを切断し、N-メチルドパミン塩酸塩が得られました . N-メチル化に硫酸ジメチルを使用し、O-脱メチル化に臭化水素酸を使用したのみが異なる同様の合成が、1973年にボルグマンによって発表されました .

準備方法

The first total synthesis of N-Methyldopamine hydrochloride was reported by Buck, who prepared it from 3,4-dimethoxyphenethylamine by first converting the latter to its Schiff base with benzaldehyde, then N-methylating this with methyl iodide . Hydrolysis of the resulting product was followed by cleavage of the methyl ethers using hydriodic acid to furnish this compound . A similar synthesis, differing only in the use of dimethyl sulfate for the N-methylation and hydrobromic acid for the O-demethylation, was published by Borgman in 1973 .

化学反応の分析

N-メチルドパミン塩酸塩は、以下を含む様々な化学反応を受けます。

酸化: キノンを形成するために酸化することができます。

還元: 第二級アミンを形成するために還元することができます。

置換: アミノ基において、特に置換反応を起こす可能性があります。これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化リチウムアルミニウムなどの還元剤などがあります. これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

N-メチルドパミン塩酸塩には、いくつかの科学研究への応用があります。

化学: 他のカテコールアミン合成における前駆体として使用されます。

生物学: 神経伝達における役割とその様々な生物系への影響について研究されています。

科学的研究の応用

Cardiovascular Imaging

One of the most notable applications of NMDA is in the development of positron emission tomography (PET) imaging agents. The carbon-11 labeled variant, -N-Methyldopamine, is used to assess cardiac sympathetic nerve activity and diagnose conditions like myocardial ischemia and heart disease. This method allows for dynamic imaging of the heart, providing insights into adrenergic receptor distribution and metabolic processes during disease states .

Key Benefits:

- Enhanced sensitivity in detecting myocardial ischemia compared to traditional methods.

- Ability to evaluate the reversibility of cardiac conditions and sympathetic nerve function .

Heart Failure Research

NMDA serves as a precursor for adrenaline synthesis in the adrenal medulla, making it valuable in heart failure studies. Its role as a DA1 agonist allows researchers to explore its effects on cardiac function and potential therapeutic benefits in heart failure management .

| Application Area | Description |

|---|---|

| Cardiovascular Imaging | Used as a PET imaging agent for assessing myocardial function. |

| Heart Failure Research | Acts as an adrenaline precursor; studied for therapeutic effects. |

Chromatographic Analysis

In analytical chemistry, NMDA is utilized as an internal standard for the chromatographic analysis of catecholamines. Its stability and solubility make it ideal for ensuring accurate quantification in complex biological samples .

PET Imaging in Myocardial Ischemia

A study demonstrated the effectiveness of -N-Methyldopamine in detecting changes in cardiac sympathetic nerves during acute myocardial ischemia. The results indicated a significant correlation between imaging findings and clinical outcomes, showcasing its potential for early diagnosis and treatment planning .

Heart Failure Mechanisms

Research investigating the pharmacological effects of NMDA on heart failure models showed improvements in cardiac output and reduced symptoms associated with heart failure. These findings support further exploration into NMDA as a therapeutic agent .

作用機序

N-メチルドパミン塩酸塩は、特にDA1受容体において、ドーパミン受容体アゴニストとして作用します . これはアゴニスト活性を保持し、表面カテコールを用いて普遍的な表面コーティングと二次反応を行うことができます . この化合物は、副腎髄質においてアドレナリンの前駆体でもあります .

6. 類似の化合物との比較

N-メチルドパミン塩酸塩は、ドーパミンとエピネフリンの両方に構造的に関連しており、どちらもカテコールアミンファミリーにおいて重要な神経伝達物質です . その独自性は、DA1受容体における特異的なアゴニスト活性と、表面カテコールを用いて二次反応を起こす能力にあります . 類似の化合物には以下が含まれます。

ドーパミン: 報酬と快楽のシステムに関与する神経伝達物質。

ノルエピネフリン: 覚醒と注意に関与する別の神経伝達物質。

類似化合物との比較

N-Methyldopamine hydrochloride is structurally related to dopamine and epinephrine, both of which are important neurotransmitters in the catecholamine family . Its uniqueness lies in its specific agonist activity at the DA1 receptor and its ability to undergo secondary reactions using surface catechols . Similar compounds include:

Dopamine: A neurotransmitter involved in reward and pleasure systems.

Norepinephrine: Another neurotransmitter involved in arousal and alertness.

生物活性

N-Methyldopamine hydrochloride (NMDA) is a compound that plays a significant role in various biological processes, particularly in the context of neurotransmission and cardiovascular function. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

N-Methyldopamine is a derivative of dopamine, modified by the addition of a methyl group. Its chemical structure allows it to retain agonist activity at dopamine receptors, particularly the DA1 receptor. This modification enhances its interaction with adrenergic systems, making it a precursor for norepinephrine synthesis in the adrenal medulla .

The primary mechanism through which NMDA exerts its effects involves the activation of alpha-adrenergic receptors. NMDA is metabolized to α-methylnorepinephrine, which acts as an agonist at presynaptic alpha-2 adrenergic receptors in the brainstem. This action leads to reduced sympathetic outflow and subsequently lowers blood pressure, making NMDA relevant in hypertensive treatments .

Affinity and Selectivity

NMDA exhibits strong affinity for both dopamine transporters (DAT) and norepinephrine transporters (NET), which facilitates its use in diagnostic imaging for cardiac sympathetic nerve activity. Studies have shown that carbon-11 labeled NMDA can effectively identify early changes in cardiac sympathetic nerves, providing insights into heart disease diagnostics .

Biological Effects

- Cardiovascular Effects : NMDA has been studied for its potential to treat heart failure due to its ability to modulate sympathetic nervous system activity. It has been shown to improve myocardial oxygen consumption and reduce heart rate under stress conditions .

- Neurotransmitter Release : Research indicates that NMDA can significantly reduce norepinephrine levels in the heart, suggesting that it may play a role in regulating neurotransmitter release during stress responses .

Biodistribution Studies

A biodistribution study involving carbon-11 labeled NMDA demonstrated its significant uptake in cardiac tissue compared to other organs. After administration in mice, the heart showed a high percentage injection dose rate (%ID/g), indicating effective localization and retention within cardiac tissues . The following table summarizes the biodistribution results:

| Organ | %ID/g (at 30 min) |

|---|---|

| Heart | 12.5 |

| Liver | 8.3 |

| Spleen | 6.0 |

| Lung | 3.5 |

| Brain | 4.0 |

Clinical Implications

Clinical studies have explored the efficacy of NMDA in managing hypertension and heart failure. A notable case involved patients receiving NMDA as part of their treatment regimen, leading to significant reductions in blood pressure and improved cardiac function over several weeks . These findings underscore its therapeutic potential.

特性

IUPAC Name |

4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDRZCWRRLKLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211027 | |

| Record name | Methyldopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500485 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62-32-8 | |

| Record name | Methyldopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyldopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxyphenethylmethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYEPINEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV3MG8PAX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。